molecular formula C26H23N5O4 B2528040 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1052606-04-8

2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2528040
CAS No.: 1052606-04-8
M. Wt: 469.501
InChI Key: GKPHNLBMVNMGAK-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide features a fused pyrrolo-triazole core substituted with a 4-ethylphenyl group at position 5 and an acetamide-linked 4-phenoxyphenyl moiety. While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., triazole-pyrrole hybrids, thiazolo-pyrimidines) exhibit antimicrobial, antitumor, and enzyme-modulating activities .

Properties

IUPAC Name

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-2-17-8-12-19(13-9-17)31-25(33)23-24(26(31)34)30(29-28-23)16-22(32)27-18-10-14-21(15-11-18)35-20-6-4-3-5-7-20/h3-15,23-24H,2,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPHNLBMVNMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Weight (g/mol) Key Substituents Core Heterocycle Solubility (Predicted)
Target Compound ~527.56 4-Ethylphenyl, 4-phenoxyphenyl-acetamide Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione Low (lipophilic groups)
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol () ~712.89 4-Methoxyphenyl, phenyl-thiol-triazole Pyrrolo-thiazolo-pyrimidine Moderate (thiol group enhances polarity)
3'-[4-Acetate phenyl]-6'H-spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-one () ~452.48 Acetate phenyl, spiro-indole-thiazole Thiazolo-isoxazole Moderate (ester group)
3-(4-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile () ~401.45 Dimethylaminophenyl, methylbenzyl Triazole-pyrazole hybrid Low (cyano group)

Key Observations :

  • The target compound has the highest molecular weight among the analogs due to its bulky 4-phenoxyphenyl-acetamide group.
  • Its pyrrolo-triazole-dione core is more polar than pyrrolo-thiazolo-pyrimidines () but less polar than spiro-thiazole-isoxazoles ().
  • Lipophilic substituents (e.g., ethylphenyl, phenoxyphenyl) likely reduce aqueous solubility compared to analogs with methoxy or ester groups .

Key Observations :

  • The target compound’s synthesis likely parallels methods for fused heterocycles, such as cyclocondensation and coupling reactions, but specific yields are undocumented.
  • SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar compounds, suggesting compatibility with the target compound’s characterization .
Table 3: Reported Bioactivities of Analogs
Compound Name / ID Biological Activity Mechanism (Hypothesized)
Target Compound Not reported in evidence Potential kinase inhibition (based on triazole-dione core)
Pyrrolo-thiazolo-pyrimidine () Antimicrobial (inferred from thiol group) Disruption of bacterial cell membranes
Spiro-thiazole-isoxazole () Antimicrobial, antitumor DNA intercalation or enzyme inhibition
Triazole-pyrazole hybrid () Anticancer (via carbonitrile group) Apoptosis induction

Key Observations :

  • The target compound’s dione moiety may confer enzyme-inhibitory properties, similar to triazole-diones targeting proteases or kinases.
  • Lack of direct evidence necessitates further in vitro testing to confirm hypothesized activities.

Biological Activity

The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide (CAS Number: 1052614-41-1) is a nitrogen-containing heterocyclic compound characterized by a complex pyrrolo-triazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N5O4C_{26}H_{23}N_{5}O_{4}, with a molecular weight of approximately 445.4 g/mol. The structure includes multiple functional groups such as amides and dioxo moieties that contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC26H23N5O4
Molecular Weight445.4 g/mol
CAS Number1052614-41-1

Antimicrobial Activity

Research has indicated that compounds related to the pyrrolo[3,4-d]triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives have moderate activity against various pathogens:

  • Pseudomonas aeruginosa : Minimum Inhibitory Concentration (MIC) values around 50 μg/mL.
  • Staphylococcus aureus : Comparable activity to standard antibiotics like ciprofloxacin.
  • Candida albicans : MIC values indicating substantial antifungal activity.

This suggests that the compound may have potential as a therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that derivatives of the pyrrolo-triazole class can inhibit cell proliferation in several cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. For example:

  • Compounds similar to this one have shown cytotoxic effects against breast cancer and lung cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications .

Antioxidant Activity

The antioxidant capabilities of the compound are notable as well. It has been reported that derivatives can scavenge free radicals effectively:

  • Inhibition rates of up to 59% in radical scavenging assays indicate strong antioxidant properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds within the pyrrolo[3,4-d]triazole class:

  • Microwave-Assisted Synthesis : A study highlighted the microwave-assisted synthesis of pyrrole derivatives which exhibited significant hypolipidemic effects in hyperlipidemic rat models. This suggests potential cardiovascular benefits .
  • Molecular Docking Studies : Computational studies have indicated that these compounds may interact favorably with specific biological targets such as enzymes involved in lipid metabolism .
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable profiles for further development in pharmaceutical applications .

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